3-Amino-5-bromopyridine-4-thiol
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Overview
Description
3-Amino-5-bromopyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a thiol group at the 4-position
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involved in carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
In the context of sm cross-coupling reactions, the reaction conditions are often exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-bromopyridine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinethiol with 3-bromo-5-nitropyridine under specific conditions . The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The process may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromopyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups at the 5-position of the pyridine ring.
Scientific Research Applications
3-Amino-5-bromopyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromopyridine: Similar structure but with the bromine atom at the 6-position.
5-Bromopyridine: Lacks the amino and thiol groups, making it less reactive in certain chemical reactions.
3-Amino-2-bromopyridine: Another isomer with different substitution patterns affecting its reactivity and applications.
Uniqueness
3-Amino-5-bromopyridine-4-thiol is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPRRCXNFMDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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